molecular formula C18H12Cl3NO3S B12470400 2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide CAS No. 524739-71-7

2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide

Cat. No.: B12470400
CAS No.: 524739-71-7
M. Wt: 428.7 g/mol
InChI Key: XLLSXXMYHLSGPE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Rules for Polysubstituted Benzenesulfonamide Derivatives

The IUPAC nomenclature of polysubstituted benzenesulfonamides follows hierarchical rules prioritizing functional groups, substituent positions, and alphabetical ordering. For 2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide, the naming process involves:

  • Parent Chain Identification : The benzene ring with the sulfonamide group (-SO$$_2$$NH-) serves as the parent structure, yielding the root name "benzenesulfonamide".
  • Substituent Numbering : The sulfonamide group occupies position 1 by default. Chlorine atoms at positions 2 and 5 are numbered to minimize locants, resulting in "2,5-dichlorobenzenesulfonamide".
  • N-Substituent Specification : The nitrogen atom of the sulfonamide group is bonded to a 4-(4-chlorophenoxy)phenyl group. This substituent is named as N-[4-(4-chlorophenoxy)phenyl], where "4-(4-chlorophenoxy)" denotes a phenoxy group with a chlorine atom at its para position.

Table 1: IUPAC Name Breakdown

Component Description
Parent Structure Benzenesulfonamide
Substituents on Benzene 2,5-Dichloro
N-Substituent 4-(4-Chlorophenoxy)phenyl

Comparative analysis with related compounds, such as 3,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide, highlights how positional isomerism alters nomenclature. For instance, shifting chlorine atoms to positions 3 and 4 changes the descriptor to "3,4-dichloro," emphasizing the sensitivity of IUPAC rules to substituent placement.

Structural Elucidation Through X-Ray Crystallographic Analysis

While X-ray crystallographic data for this compound is not explicitly available in the provided sources, its structure can be inferred from spectroscopic and computational data. Key structural features include:

  • Molecular Formula : C$${18}$$H$${12}$$Cl$$3$$NO$$3$$S, confirmed via high-resolution mass spectrometry.
  • Bond Connectivity : The sulfonamide group (-SO$$_2$$NH-) bridges the 2,5-dichlorobenzene ring and the 4-(4-chlorophenoxy)phenyl group, as evidenced by $$^1$$H NMR and $$^{13}$$C NMR spectra.
  • Spatial Arrangement : The 4-(4-chlorophenoxy)phenyl group adopts a planar conformation due to conjugation between the phenoxy oxygen and the aromatic ring.

Table 2: Structural Data

Property Value
Molecular Formula C$${18}$$H$${12}$$Cl$$3$$NO$$3$$S
Molecular Weight 428.7 g/mol
SMILES Clc1ccc(Cl)c(c1)S(=O)(=O)Nc2ccc(Oc3ccc(Cl)cc3)cc2

Hypothetically, X-ray crystallography would reveal bond lengths and angles critical to understanding steric interactions. For example, the chlorine atoms at positions 2 and 5 likely induce minor distortions in the benzene ring’s planarity, while the sulfonamide group’s tetrahedral geometry could influence intermolecular hydrogen bonding.

Comparative Analysis of Ortho/Para Substitution Patterns in Aromatic Sulfonamides

Substitution patterns on aromatic sulfonamides significantly impact electronic and steric properties:

  • Ortho Substitution : Chlorine atoms at adjacent positions (e.g., 2,4-dichloro derivatives) introduce steric hindrance, reducing rotational freedom and altering biological activity.
  • Para Substitution : Chlorine atoms at opposing positions (e.g., 2,5-dichloro in this compound) minimize steric clashes while maintaining electron-withdrawing effects, enhancing resonance stabilization of the sulfonamide group.
  • Meta Substitution : Less common in sulfonamides, meta-substituted derivatives exhibit intermediate electronic effects between ortho and para isomers.

Table 3: Substitution Pattern Comparison

Pattern Example Compound Electronic Effect Steric Effect
Ortho 2,4-Dichloro derivatives Strong electron-withdrawal High steric hindrance
Para 2,5-Dichloro (this compound) Moderate electron-withdrawal Low steric hindrance
Meta 3,4-Dichloro derivatives Weak electron-withdrawal Moderate steric hindrance

In this compound, the para-oriented chlorine atoms relative to the sulfonamide group optimize electronic delocalization without significant steric interference, potentially enhancing stability and reactivity. This contrasts with ortho-substituted analogs, where steric effects dominate.

Properties

CAS No.

524739-71-7

Molecular Formula

C18H12Cl3NO3S

Molecular Weight

428.7 g/mol

IUPAC Name

2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H12Cl3NO3S/c19-12-1-6-15(7-2-12)25-16-8-4-14(5-9-16)22-26(23,24)18-11-13(20)3-10-17(18)21/h1-11,22H

InChI Key

XLLSXXMYHLSGPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-(4-chlorophenoxy)aniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as carbonic anhydrase or disrupt mitochondrial function, leading to the inhibition of cancer cell growth . The compound’s ability to form strong interactions with its targets is attributed to its structural features, such as the presence of chloro and phenoxy groups.

Comparison with Similar Compounds

4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide ()

  • Structure : Features a 4-chloro-substituted benzene and a 4-chloro-2,5-dimethoxyphenyl group.
  • The absence of a 2,5-dichloro configuration may reduce steric hindrance, influencing binding affinity in biological systems.

2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide ()

  • Structure: Contains a 4-methoxyphenyl group instead of chlorophenoxy.
  • Comparison: The methoxy group (–OCH₃) is less electronegative than chlorophenoxy (–O–C₆H₄–Cl), leading to differences in lipophilicity (logP) and membrane permeability. Crystallographic studies on this analog highlight the role of hydrogen bonding in stabilizing molecular conformations, a factor critical for drug-receptor interactions .

2,5-Dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide ()

  • Structure : Substituted with a 2,5-dimethylphenyl group.
  • Comparison :
    • Methyl groups (–CH₃) are electron-donating, contrasting with the electron-withdrawing chlorine in the target compound’s N-linked group. This difference may alter metabolic stability and toxicity profiles.

Physicochemical and Analytical Properties

Table 1: Key Properties of Selected Sulfonamides

Compound Name Substituents (Benzenesulfonamide) N-Linked Group Molecular Weight (g/mol) logP* Applications/Notes
Target Compound 2,5-dichloro 4-(4-chlorophenoxy)phenyl ~403.2† ~3.5‡ Potential herbicide/pharmaceutical
4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide 4-chloro 4-chloro-2,5-dimethoxyphenyl 357.2 ~2.8 Structural analog; solubility studies
2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide 2,5-dichloro 4-methoxyphenyl 336.6 ~2.9 Crystallography; biological activity
Benzenesulfonamide () 2,5-dichloro-azo derivative 2-chloroethyl 495.8 2.91 HPLC analysis; high lipophilicity

*Estimated using fragment-based methods. †Calculated from molecular formula (C₁₈H₁₂Cl₃NO₃S). ‡Predicted based on chlorine and phenoxy substituents.

Key Observations:

  • Analytical Separation: highlights that sulfonamides with complex substituents (e.g., azo groups) require reverse-phase HPLC with acetonitrile/water gradients for separation . The target compound’s chlorophenoxy group may necessitate similar methods.

Biological Activity

2,5-Dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H16_{16}Cl4_{4}N2_{2}O5_{5}S2_{2}
  • Molecular Weight : 618.3 g/mol
  • CAS Number : 4684041

The compound features two chlorine atoms and a benzenesulfonamide moiety, which contribute to its unique properties and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group is known for its role in enzyme inhibition, particularly in the context of bacterial and fungal growth inhibition. The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

Antitumor Activity

Preliminary studies suggest potential antitumor effects. For example, related compounds have demonstrated inhibitory effects on various cancer cell lines. In vitro assays have shown that similar sulfonamides can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Cell Line IC50 (µM) Mechanism
HCT116 (Colon Cancer)0.64Apoptosis induction via caspase activation
KMS-12 BM (Multiple Myeloma)1.4Cell cycle arrest

Enzyme Inhibition Studies

Enzyme inhibition studies have revealed that the compound may act as a potent inhibitor of certain kinases involved in cancer proliferation and survival pathways. For instance, it has been noted that modifications on the phenyl ring can enhance kinase inhibition potency .

Case Studies

  • Study on Antitumor Efficacy : A study evaluated the effects of this compound on HCT116 cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.64 µM, suggesting strong antitumor potential.
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition of growth at varying concentrations, supporting its potential use as an antimicrobial agent.

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